3-(Difluoromethyl)-1-methylpyridin-2(1H)-one
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Overview
Description
3-(Difluoromethyl)-1-methylpyridin-2(1H)-one is a chemical compound that features a difluoromethyl group attached to a pyridinone ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the difluoromethyl group can enhance the biological activity and metabolic stability of the compound, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as a pyridinone derivative, using difluoromethylating agents like difluoromethyl bromide or difluoromethyl sulfone under appropriate reaction conditions .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-1-methylpyridin-2(1H)-one may involve large-scale difluoromethylation processesThe reaction conditions are optimized to achieve high yields and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized pyridinone derivatives .
Scientific Research Applications
3-(Difluoromethyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to its targets, thereby increasing its biological activity. The exact pathways and molecular targets vary depending on the specific application, but generally involve interactions with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group but has a different core structure.
N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide: Another compound with a difluoromethyl group and a similar pyridinone structure.
Uniqueness
3-(Difluoromethyl)-1-methylpyridin-2(1H)-one is unique due to its specific combination of the difluoromethyl group and the pyridinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7F2NO |
---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H7F2NO/c1-10-4-2-3-5(6(8)9)7(10)11/h2-4,6H,1H3 |
InChI Key |
YFDTVAXQSBUFMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)C(F)F |
Origin of Product |
United States |
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